molecular formula C7H2Cl2N2O2S B3386140 2,4-dichloro-7-nitro-1,3-benzothiazole CAS No. 70200-91-8

2,4-dichloro-7-nitro-1,3-benzothiazole

Cat. No.: B3386140
CAS No.: 70200-91-8
M. Wt: 249.07 g/mol
InChI Key: WHTLBRHYORVOHB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-nitro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a nitro group at position 7 on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-7-nitrobenzothiazole is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the termination of nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid . This makes AChE a crucial target for the treatment of neurodegenerative disorders .

Mode of Action

2,4-Dichloro-7-nitrobenzothiazole interacts with its target, AChE, by inhibiting its activity . The compound’s derivatives have been found to inhibit AChE with IC50 values in the nanomolar to micromolar range . This inhibition is achieved through a mixed type and reversible mode of enzyme inhibition . The effectiveness of this interaction is influenced by factors such as hydrogen bonding and π – π interactions .

Biochemical Pathways

Given its target, it can be inferred that it impacts the cholinergic neurotransmission pathway by inhibiting ache . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action and potentially alleviating symptoms of neurodegenerative disorders.

Pharmacokinetics

In silico molecular and admet properties of related compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .

Result of Action

The inhibition of AChE by 2,4-Dichloro-7-nitrobenzothiazole results in an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, which may be beneficial in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7-nitro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with 2,4-dichloronitrobenzene under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-7-nitro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-nitro-1,3-benzothiazole is unique due to the combination of chlorine and nitro substituents on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-7-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)6-5(3)10-7(9)14-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLBRHYORVOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])SC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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